N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide
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Overview
Description
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide is a complex organic compound that features a boronate ester group and a pyrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Boronate Ester Group: This step involves the reaction of phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under catalytic conditions.
Coupling with Pyrazine Carboxamide: The boronate ester is then coupled with pyrazine-2-carboxamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: Compounds with similar boronate ester groups.
Pyrazine Carboxamide Derivatives: Compounds with similar pyrazine carboxamide moieties.
Uniqueness
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide is unique due to the combination of the boronate ester and pyrazine carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)14-7-5-13(6-8-14)11-22-16(23)15-12-20-9-10-21-15/h5-10,12H,11H2,1-4H3,(H,22,23) |
InChI Key |
BEGPWLGZPTXVHF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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